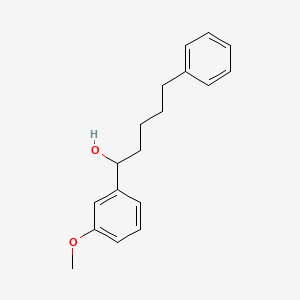

1-(3-Methoxyphenyl)-5-phenylpentan-1-ol

Description

Contextualization of Alcohol Functionality within Complex Molecular Architectures and Advanced Synthesis

The hydroxyl (-OH) group, the defining feature of alcohols, is one of the most versatile functional groups in organic synthesis. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to be converted into a wide range of other functional groups, makes it an invaluable component in the construction of complex molecules. In advanced synthesis, the strategic placement of a hydroxyl group within a molecule can dictate its three-dimensional structure, reactivity, and biological activity. The polarity imparted by the hydroxyl group can influence a molecule's solubility and its interactions with biological targets, a critical consideration in medicinal chemistry.

Overview of Aryl-Alkyl Alcohols as Key Intermediates in Organic Synthesis

Aryl-alkyl alcohols, which feature a hydroxyl group attached to an alkyl chain that is also bonded to an aromatic ring, are a significant subclass of substituted alcohols. wikipedia.org These compounds serve as crucial intermediates in the synthesis of a diverse range of commercially and biologically important molecules. union.edu Their utility stems from the presence of both the reactive hydroxyl group and the modifiable aromatic ring. The alcohol moiety can undergo oxidation to form ketones or aldehydes, esterification, or substitution to introduce other functionalities. mnstate.edu Simultaneously, the aryl group can be subjected to electrophilic or nucleophilic aromatic substitution reactions, allowing for further molecular diversification. This dual reactivity makes aryl-alkyl alcohols powerful building blocks in the assembly of pharmaceuticals, agrochemicals, and materials.

Research Significance and Scope Pertaining to 1-(3-Methoxyphenyl)-5-phenylpentan-1-ol

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural features suggest potential areas of scientific interest. The molecule incorporates a secondary benzylic alcohol, a methoxy-substituted phenyl ring, and a terminal phenyl group, making it a valuable scaffold for synthetic elaboration and potential pharmacological evaluation.

The presence of the 3-methoxyphenyl (B12655295) group is of particular interest, as this motif is found in a variety of biologically active compounds. For instance, the meta-substitution on an aryl ring has been shown to dramatically enhance the antiproliferative activity of certain compounds by influencing their binding to biological targets. nih.gov Furthermore, derivatives of aryl-alkyl alcohols are explored for a range of biological activities, including anti-inflammatory and cognition-enhancing properties. nih.govresearchgate.net

Given the established reactivity of aryl-alkyl alcohols, this compound could serve as a key intermediate in the synthesis of more complex molecules. Its potential applications could lie in the development of novel therapeutic agents, specialized polymers, or as a molecular probe to investigate biological processes. The following sections will delve into the plausible synthetic routes to this compound based on established organic chemistry principles.

Structure

3D Structure

Properties

Molecular Formula |

C18H22O2 |

|---|---|

Molecular Weight |

270.4 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-5-phenylpentan-1-ol |

InChI |

InChI=1S/C18H22O2/c1-20-17-12-7-11-16(14-17)18(19)13-6-5-10-15-8-3-2-4-9-15/h2-4,7-9,11-12,14,18-19H,5-6,10,13H2,1H3 |

InChI Key |

BVZCHGRWOGNEGT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(CCCCC2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Methoxyphenyl 5 Phenylpentan 1 Ol

Retrosynthetic Analysis of the 1-(3-Methoxyphenyl)-5-phenylpentan-1-ol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the carbon-carbon bond adjacent to the hydroxyl group. This bond connects the 3-methoxyphenyl (B12655295) group and the pentanol (B124592) backbone. This disconnection simplifies the molecule into two key synthons: a nucleophilic 3-methoxyphenyl component and an electrophilic 5-phenylpentanal (B1348794) derivative.

Another key disconnection can be made at the C-C bond between the phenyl group and the pentane (B18724) chain. This suggests a strategy involving the coupling of a five-carbon chain with a phenyl group. The primary retrosynthetic approach, however, focuses on the formation of the alcohol functionality, as it often represents the final and crucial step in the synthesis.

Direct Synthetic Approaches to this compound

Direct synthetic approaches to this compound primarily involve the formation of the crucial carbon-carbon bond between the aromatic ring and the aliphatic chain, followed by the generation of the secondary alcohol.

Carbon-Carbon Bond Formation Strategies

The creation of the key carbon-carbon bond is a critical step in the synthesis of this compound. Several powerful organometallic reactions are well-suited for this transformation.

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. d-nb.info In a potential synthesis of this compound, a Grignard reagent derived from 3-bromoanisole (B1666278) can be reacted with 5-phenylpentanal. The Grignard reagent, 3-methoxyphenylmagnesium bromide, would be prepared by reacting 3-bromoanisole with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). google.com This organometallic species would then attack the electrophilic carbonyl carbon of 5-phenylpentanal. A subsequent acidic workup would protonate the resulting alkoxide to yield the target alcohol.

A similar approach has been used in the synthesis of tramadol, where a Grignard reagent is added to a cyclohexanone (B45756) derivative. google.com The reaction conditions for such syntheses are crucial and typically involve anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.

Table 1: Example of a Grignard Reagent Mediated Synthesis

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| 3-Bromoanisole | Magnesium | Tetrahydrofuran (THF) | 3-Methoxyphenylmagnesium bromide | |

| 3-Methoxyphenylmagnesium bromide | 5-Phenylpentanal | - | Diethyl ether | This compound |

Organolithium reagents offer an alternative and often more reactive option for carbon-carbon bond formation. wikipedia.org The synthesis of this compound can be envisioned using an organolithium reagent. In this approach, 3-bromoanisole would be treated with an alkyllithium reagent, such as n-butyllithium, at low temperatures to form 3-methoxyphenyllithium. This highly reactive organolithium species would then be added to 5-phenylpentanal. masterorganicchemistry.comresearchgate.net The addition reaction forms a lithium alkoxide intermediate, which upon acidic workup, yields the desired secondary alcohol. masterorganicchemistry.com

The use of organolithium reagents often provides higher yields and cleaner reactions compared to Grignard reagents, although they require more stringent anhydrous and inert atmosphere conditions due to their higher reactivity. researchgate.net

Table 2: Organolithium Addition to a Carbonyl Compound

| Reactant 1 | Reagent | Reactant 2 | Product |

| 3-Bromoanisole | n-Butyllithium | 5-Phenylpentanal | This compound |

Modern synthetic chemistry offers a variety of metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. mdpi.comrhhz.net While less direct for the synthesis of a secondary alcohol, these methods could be employed to construct the carbon skeleton of the target molecule. For instance, a Suzuki or Hiyama coupling could be used to connect the 3-methoxyphenyl group to a suitable five-carbon chain. mdpi.commdpi.com

In a hypothetical Suzuki coupling approach, 3-methoxyphenylboronic acid could be coupled with a halide derivative of 5-phenylpentane, such as 1-bromo-5-phenylpentane, in the presence of a palladium catalyst and a base. researchgate.net This would form the carbon framework, which would then require subsequent functional group manipulation to introduce the hydroxyl group at the desired position. This multi-step approach is generally less efficient than the direct addition of an organometallic reagent to an aldehyde.

Reduction Methodologies for Alcohol Formation

The final step in many synthetic routes to this compound involves the reduction of a corresponding ketone, 1-(3-methoxyphenyl)-5-phenylpentan-1-one. This ketone precursor can be synthesized through methods like Friedel-Crafts acylation.

Once the ketone is obtained, various reducing agents can be employed to selectively reduce the carbonyl group to a hydroxyl group. Common and effective reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like ethanol (B145695) or methanol. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous ether solvents.

For the reduction of 1-(3-methoxyphenyl)-5-phenylpentan-1-one, sodium borohydride would be a suitable choice due to its selectivity for the ketone functional group, leaving the aromatic rings and the ether group intact. The reaction is typically straightforward, involving stirring the ketone with sodium borohydride at room temperature, followed by an aqueous workup to yield the final alcohol product.

Synthetic Approaches to this compound

The synthesis of this compound, a diarylalkanol, involves several established and innovative organic chemistry methodologies. The primary focus of synthetic strategies is the construction of the core carbon skeleton and the stereocontrolled formation of the secondary alcohol functional group. This article details various approaches, including chemoselective and catalytic reductions for racemic synthesis, stereoselective methods for obtaining chiral analogues, and derivatization strategies for its precursors.

Tabulated Data

Table 1: Physicochemical Properties of 1-(3-Methoxyphenyl)-5-phenylpentan-1-ol

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂O₂ | [Vendor Data] |

| Molecular Weight | 270.37 g/mol | [Vendor Data] |

| Predicted Boiling Point | 400.3 ± 33.0 °C | [Vendor Data] |

| Predicted Density | 1.061 ± 0.06 g/cm³ | [Vendor Data] |

Note: The boiling point and density are predicted values from chemical data vendors and have not been experimentally verified in the searched literature.

Mechanistic Investigations of Reactions Involving 1 3 Methoxyphenyl 5 Phenylpentan 1 Ol

Influence of Catalytic Systems and Reaction Conditions on Mechanism:No studies were located that investigate how different catalysts or changes in reaction conditions affect the mechanistic pathways of reactions with 1-(3-Methoxyphenyl)-5-phenylpentan-1-ol.

While general principles of organic chemistry can be applied to hypothesize potential reaction mechanisms for this molecule, such as acid-catalyzed cyclization or oxidation, any such discussion would be purely speculative and not based on the "detailed research findings" and "data tables" required.

It is possible that research on this specific compound exists but is not publicly indexed or is part of proprietary industrial research. However, based on publicly accessible information, the requested article focusing solely on the mechanistic investigations of this compound cannot be generated with the required level of scientific accuracy and detail.

Computational and Theoretical Studies of 1 3 Methoxyphenyl 5 Phenylpentan 1 Ol

Quantum Chemical Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately describe the electronic structure of molecules. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is particularly popular and widely used for organic molecules because it provides a good balance between accuracy and computational cost. explorationpub.com

Geometry optimization is a key application of DFT, where the molecule's structure is computationally adjusted to find its most stable, lowest-energy conformation. researchgate.net For 1-(3-Methoxyphenyl)-5-phenylpentan-1-ol, this process would involve calculating the forces on each atom and iteratively moving them until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary vibrational frequencies. explorationpub.commultidisciplinaryjournals.com The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT/B3LYP (Note: The following data are hypothetical and based on typical values for similar functional groups calculated with DFT methods. researchgate.netresearchgate.netinpressco.com)

| Parameter | Atoms Involved | Predicted Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | C(aromatic)-O(methoxy) | 1.365 |

| O(methoxy)-C(methyl) | 1.420 | |

| C(aromatic)-C(alcohol) | 1.510 | |

| C(alcohol)-O(hydroxyl) | 1.430 | |

| Bond Angles (°) | C-O-C (methoxy) | 118.0 |

| C-C-O (hydroxyl) | 109.5 | |

| C(aromatic)-C(alcohol)-C(chain) | 110.5 | |

| C(alcohol)-O(hydroxyl)-H | 108.5 | |

| Dihedral Angles (°) | C(ar)-C(ar)-C(alcohol)-O(hydroxyl) | -120.0 |

| C(aromatic)-C(alcohol)-C1(chain)-C2(chain) | 178.5 |

While DFT is a powerful tool, a comprehensive computational study often involves comparing its results with those from other methods. Ab initio and semi-empirical calculations provide this comparative framework.

Ab initio methods , such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. They are computationally more demanding than DFT but serve as a valuable benchmark.

Semi-empirical methods (e.g., AM1, PM3) are faster as they use parameters derived from experimental data to simplify calculations. Though less accurate, they are useful for initial explorations of large molecules or complex potential energy surfaces.

A comparative analysis helps validate the results obtained from the primary method (DFT/B3LYP) and provides a broader understanding of the molecule's energetic landscape.

Table 2: Hypothetical Comparative Energy Calculations for this compound (Note: Values are hypothetical, for illustrative purposes.)

| Method | Basis Set | Relative Total Energy (kcal/mol) | Relative Computational Time |

|---|---|---|---|

| Semi-Empirical (AM1) | N/A | +5.5 | Low |

| Ab Initio (Hartree-Fock) | 6-31G(d) | +2.1 | High |

| DFT (B3LYP) | 6-311++G(d,p) | 0.0 (Reference) | Medium |

Molecular Orbital Analysis and Reactivity Descriptors

Molecular orbital theory is fundamental to understanding the electronic behavior and chemical reactivity of a molecule. Descriptors derived from this analysis provide quantitative measures of a molecule's stability and reactive sites.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.comscirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, which can donate electron density. Conversely, the LUMO would likely be distributed over the phenyl ring system, which can accept electron density. The analysis of these orbitals predicts how the molecule will interact with other chemical species.

Table 3: Predicted Frontier Orbital Energies for this compound (Note: Values are hypothetical, based on typical results for aromatic ethers and alcohols. scirp.orgnih.govresearchgate.net)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.55 |

| HOMO-LUMO Gap (ΔE) | 6.30 |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar Lewis structure concepts of bonds and lone pairs. researchgate.net This method provides insights into intramolecular charge transfer, hybridization, and the stabilizing effects of hyperconjugation.

Table 4: Predicted Natural Atomic Charges from NBO Analysis (Note: Values are hypothetical.)

| Atom | Predicted NBO Charge (e) |

|---|---|

| O (methoxy) | -0.55 |

| O (hydroxyl) | -0.75 |

| H (hydroxyl) | +0.48 |

| C (attached to hydroxyl) | +0.20 |

| C (methoxy-bearing aromatic) | -0.22 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution across a molecule and predict its reactive sites. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are sites susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles. The hydrogen atom of the hydroxyl group is a likely site of positive potential. nepjol.info

Green regions denote neutral potential.

The MEP map provides a powerful, intuitive guide to the molecule's reactivity, complementing the quantitative data from HOMO-LUMO and NBO analyses. researchgate.net

Vibrational Frequency Calculations and Theoretical Spectroscopic Correlation (IR, Raman, NMR)

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts of organic compounds. monash.edulongdom.orgnih.gov For this compound, these calculations can elucidate the correlation between its molecular structure and spectroscopic signatures.

Infrared (IR) and Raman Spectroscopy:

The vibrational modes of this compound can be predicted by DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger). monash.edutheaic.org The calculated frequencies, while often systematically overestimated, can be scaled to provide excellent agreement with experimental spectra. longdom.org

Key predicted vibrational frequencies for this compound would include:

O-H Stretch: A broad and strong absorption in the IR spectrum, typically in the range of 3300-3400 cm⁻¹, is characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. theaic.orgyoutube.com Aliphatic C-H stretching from the pentanol (B124592) chain will appear in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The presence of two aromatic rings will give rise to multiple bands in the 1600-1450 cm⁻¹ region. youtube.com

C-O Stretching: A strong C-O stretching band for the alcohol is anticipated around 1220-1000 cm⁻¹. theaic.orglibretexts.org The methoxy group will also exhibit a characteristic C-O stretch.

Ring Bending Modes: Out-of-plane (OOP) C-H bending modes for the substituted benzene (B151609) rings are expected in the 900-690 cm⁻¹ region and can be indicative of the substitution pattern. youtube.com

The following table provides a hypothetical correlation of predicted vibrational frequencies based on studies of similar molecules.

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Alcohol | O-H Stretch | 3300-3400 | IR |

| Aromatic Rings | C-H Stretch | 3100-3000 | IR, Raman |

| Alkyl Chain | C-H Stretch | 3000-2850 | IR, Raman |

| Aromatic Rings | C=C Stretch | 1600-1450 | IR, Raman |

| Alcohol/Ether | C-O Stretch | 1260-1000 | IR |

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method in DFT calculations. longdom.orgtandfonline.com

¹H NMR: The proton of the hydroxyl group (-OH) would likely appear as a broad singlet. The chemical shift of the proton on the carbon bearing the hydroxyl group (CH-OH) would be in the range of 4.5-5.0 ppm. Protons on the phenyl and methoxyphenyl rings would resonate in the aromatic region (approx. 6.7-7.3 ppm). The protons of the pentyl chain would appear in the upfield region (approx. 1.2-2.6 ppm).

¹³C NMR: The carbon attached to the hydroxyl group (C-OH) would have a chemical shift in the range of 60-75 ppm. The carbons of the aromatic rings would appear between 110 and 160 ppm, with the carbon attached to the methoxy group being significantly shielded. The carbons of the pentyl chain would resonate at lower chemical shifts.

Reaction Mechanism Simulations and Energetic Profiles (e.g., for C-C bond cleavage reactions in related alcohols)

One potential reaction is the cleavage of the C-C bond adjacent to the hydroxyl group. Theoretical calculations can be employed to investigate the mechanism, which could proceed through radical or ionic intermediates. For instance, in the gas phase, the oxidation of benzyl (B1604629) alcohol initiated by hydroxyl radicals can lead to C-C bond cleavage. researchgate.net The reaction mechanism often involves the formation of an initial radical, followed by a series of steps leading to fragmentation.

The energetic profile for such a reaction would be mapped by calculating the energies of the reactants, transition states, intermediates, and products. This allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of the reaction. For example, rhodium-catalyzed C-C bond cleavage in some secondary alcohols is driven by the formation of a stable rhodacycle intermediate. nih.gov

Conformational Analysis and Intramolecular Interactions

The flexible pentanol chain and the two aromatic rings in this compound allow for a multitude of possible conformations. Conformational analysis, typically performed using molecular mechanics or DFT, is crucial for understanding the three-dimensional structure and the influence of non-covalent interactions. suniv.ac.in

A key intramolecular interaction in this molecule is the potential for hydrogen bonding between the hydroxyl group and the oxygen of the methoxy group. nih.govnih.gov This interaction would lead to a more compact, pseudo-cyclic conformation. The strength of this intramolecular hydrogen bond can be estimated computationally by comparing the energies of the conformer with the hydrogen bond to one where it is absent. stackexchange.commdpi.com The presence of such an interaction would have a noticeable effect on the O-H stretching frequency in the IR spectrum, causing a shift to lower wavenumbers.

The relative orientation of the two aromatic rings and the conformation of the pentyl chain are governed by a delicate balance of steric hindrance and weaker van der Waals interactions. rsc.org Computational modeling can identify the lowest energy conformers and the energy barriers between them, providing a detailed picture of the molecule's conformational landscape.

Organic Transformations and Reactivity of 1 3 Methoxyphenyl 5 Phenylpentan 1 Ol

Reactions Involving the Hydroxyl Functional Group

The secondary alcohol moiety is a key site for chemical modification, participating in oxidation, esterification, etherification, and nucleophilic substitution reactions.

As a secondary alcohol, 1-(3-Methoxyphenyl)-5-phenylpentan-1-ol can be readily oxidized to its corresponding ketone, 1-(3-Methoxyphenyl)-5-phenylpentan-1-one. This transformation is a fundamental process in organic synthesis. The choice of oxidant depends on the desired reaction conditions, such as scale and functional group tolerance. A variety of modern and classical reagents can be employed to achieve this conversion with high efficiency. For instance, methodologies effective for the oxidation of other secondary benzylic alcohols, including those with fluorine substituents, can be adapted for this substrate. thieme-connect.com

Commonly used oxidizing agents for this type of transformation are summarized in the table below.

| Oxidant System | Description | Typical Conditions |

| Chromium-Based Reagents | Pyridinium (B92312) chlorochromate (PCC) or Pyridinium dichromate (PDC) are classic, reliable reagents for oxidizing secondary alcohols to ketones. | CH₂Cl₂, Room Temperature |

| DMSO-Based Oxidations | The Swern oxidation (oxalyl chloride, DMSO, triethylamine) and its variants are mild and effective methods that avoid heavy metals. | Anhydrous, low temperature (-78 °C to RT) |

| Dess-Martin Periodinane | A hypervalent iodine reagent that provides a mild and selective oxidation of primary and secondary alcohols. | CH₂Cl₂, Room Temperature |

| Nitroxide-Catalyzed Oxidation | Systems using a catalytic amount of a nitroxide radical like TEMPO with a stoichiometric oxidant (e.g., bleach or K₂S₂O₈) are efficient and environmentally benign. thieme-connect.com | Biphasic or monophasic solvent system, Room Temperature |

The resulting product, 1-(3-Methoxyphenyl)-5-phenylpentan-1-one, is a key intermediate itself, for example, in the synthesis of compounds like 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-propan-1-one, a precursor in more complex molecular structures. google.com

The hydroxyl group of this compound can be converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative.

Fischer Esterification : Direct reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄) yields the corresponding ester. This is an equilibrium process, often requiring removal of water to drive the reaction to completion.

Acylation with Acyl Halides/Anhydrides : A more reactive method involves treating the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This reaction is generally faster and irreversible.

Etherification involves the formation of a C-O-C bond at the carbinol center.

Williamson Ether Synthesis : This classic method involves deprotonating the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide to form the ether.

Acid-Catalyzed Dehydration : Under harsh acidic conditions, intermolecular dehydration can lead to the formation of a symmetrical ether, bis(1-(3-methoxyphenyl)-5-phenylpentyl) ether. However, this method is less controlled and can lead to elimination byproducts.

Metal-Catalyzed Etherification : The formation of a dibenzylether has been observed as a byproduct in certain metal-catalyzed reactions of secondary benzylic alcohols, suggesting a pathway for etherification under specific catalytic conditions. acs.org

The hydroxyl group is a poor leaving group, but it can be activated to facilitate nucleophilic substitution. The benzylic nature of the carbinol carbon makes it susceptible to substitution reactions, which likely proceed through a stabilized benzylic carbocation intermediate, especially under acidic conditions.

Activation of the hydroxyl group can be achieved in several ways:

Protonation : In the presence of a strong acid, the hydroxyl group is protonated to form a good leaving group (water).

Conversion to a Better Leaving Group : The alcohol can be converted to a sulfonate ester (e.g., tosylate, mesylate) or a halide, which are excellent leaving groups for subsequent substitution.

Once activated, a wide range of nucleophiles can be introduced. For instance, direct nucleophilic substitution of benzylic alcohols can be catalyzed by reagents like methyltrifluoromethanesulfonate (MeOTf), allowing reactions with nucleophiles such as 1,3-dicarbonyl compounds, amides, and alkynes under mild conditions. nih.govacs.org The reaction of secondary benzylic alcohols with azidotrimethylsilane (B126382) (TMSN₃) in the presence of a Brønsted acid catalyst can yield the corresponding azide. researchgate.net

Reactions Involving the Aromatic Moieties

The two phenyl rings in this compound exhibit different reactivities toward electrophilic aromatic substitution due to the influence of their respective substituents.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. hrpatelpharmacy.co.inlibretexts.org

Methoxyphenyl Ring: The methoxy (B1213986) group (-OCH₃) is a powerful activating group. msu.edu It donates electron density to the ring via a strong resonance effect (+R effect), which outweighs its electron-withdrawing inductive effect (-I effect). quora.comquora.com This increased electron density makes the ring significantly more reactive towards electrophiles than unsubstituted benzene (B151609). libretexts.orgmsu.edu The resonance donation is most pronounced at the ortho and para positions, making the -OCH₃ group a strong ortho, para-director. govtpgcdatia.ac.indoubtnut.com Given that the C-2 position is sterically unhindered and the C-4 and C-6 positions are electronically activated, electrophilic attack will preferentially occur at these sites.

Phenyl Ring: The terminal phenyl ring is attached to a pentyl alkyl chain. Alkyl groups are weakly activating and are also ortho, para-directors. govtpgcdatia.ac.in They activate the ring through an inductive effect and hyperconjugation. Therefore, this ring is more reactive than benzene, but significantly less reactive than the methoxyphenyl ring.

The directing effects are summarized below.

| Ring | Substituent | Effect on Reactivity | Directing Influence | Predicted Substitution Sites |

| Methoxyphenyl | -OCH₃ (Methoxy) | Strongly Activating msu.edu | Ortho, Para doubtnut.com | C2, C4, C6 |

| Phenyl | -C₅H₁₀R (Alkyl) | Weakly Activating | Ortho, Para govtpgcdatia.ac.in | Ortho and Para to the alkyl chain |

Consequently, in a competitive electrophilic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts acylation), the substitution will overwhelmingly occur on the more activated methoxyphenyl ring at the positions ortho and para to the methoxy group. doubtnut.com

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying aromatic scaffolds. While specific studies on this compound are not prevalent, the principles of C-H activation can be applied. The electron-rich nature of the methoxyphenyl ring makes it a prime candidate for such transformations.

Directed C-H functionalization could be achieved if the hydroxyl group acts as a directing group, guiding a metal catalyst to functionalize the ortho C-H bonds (C2 and C6) of the methoxyphenyl ring. Catalysts based on palladium (Pd), rhodium (Rh), or iridium (Ir) are commonly used for these transformations, enabling the formation of new C-C or C-heteroatom bonds.

Non-directed C-H functionalization would likely occur at the most electronically rich or sterically accessible positions. Given the high reactivity of the methoxyphenyl ring, metal-catalyzed arylation or alkenylation would be expected to favor this ring over the less activated terminal phenyl ring.

Transformations of the Alkyl Chain

The pentyl chain of This compound presents several sites for potential chemical modification. These transformations are crucial for synthesizing new derivatives with potentially altered biological or material properties. However, a review of available scientific databases and literature reveals no specific studies on the functionalization of the aliphatic carbons or ring-closing reactions for this particular compound.

Functionalization of Aliphatic Carbons

The functionalization of the sp³-hybridized carbon atoms of the pentyl chain would typically involve free-radical or transition-metal-catalyzed C-H activation reactions. Such transformations could introduce new functional groups, for example, through halogenation, oxidation, or nitration. These reactions would likely exhibit a degree of regioselectivity influenced by the directing effects of the terminal phenyl and the 1-(3-methoxyphenyl)ethanol (B1583643) moieties.

Despite the synthetic utility of such reactions, there are no specific examples in the published literature for This compound . Research on similar, yet distinct, molecules such as 5-phenylpentan-1-ol (B1222846) has focused on transformations of the terminal alcohol or reactions involving the aromatic rings, rather than direct functionalization of the alkyl chain itself.

Table 1: Hypothetical Functionalization Reactions of the Alkyl Chain

| Reaction Type | Potential Reagents | Expected Product Type (Hypothetical) | Research Status for this compound |

| Radical Halogenation | N-Bromosuccinimide (NBS), light | Brominated alkyl chain derivative | No data available |

| C-H Oxidation | Potassium permanganate (B83412), heat | Carboxylic acid or ketone derivative | No data available |

| Nitration | Nitric acid/Sulfuric acid | Nitrated alkyl chain derivative (likely with aromatic nitration) | No data available |

This table presents hypothetical reactions based on general organic chemistry principles, as no specific literature for the target compound was found.

Ring-Closing Reactions

Intramolecular cyclization reactions of This compound could potentially lead to the formation of various heterocyclic or carbocyclic systems. For instance, an acid-catalyzed intramolecular Friedel-Crafts reaction could theoretically result in the formation of a tetralin derivative, where the benzylic alcohol attacks the terminal phenyl ring. The success of such a reaction would depend on the activation of the terminal phenyl ring and the steric feasibility of the cyclization.

Alternatively, activation of the benzylic alcohol followed by nucleophilic attack from a functionalized terminal phenyl ring could also be envisioned. However, without a suitable activating group on the terminal phenyl ring, this pathway is unlikely.

A thorough search of chemical literature and patent databases did not yield any documented instances of ring-closing reactions for This compound . The reactivity of this specific substrate in cyclization reactions remains an unexplored area of research.

Table 2: Potential Ring-Closing Strategies

| Cyclization Strategy | Key Transformation | Potential Product Core Structure | Research Status for this compound |

| Intramolecular Friedel-Crafts | Electrophilic aromatic substitution | Tetralin derivative | No data available |

| Intramolecular Etherification | Williamson ether synthesis (requires prior functionalization) | Cyclic ether | No data available |

This table outlines potential synthetic strategies for cyclization, for which no specific examples involving the target compound have been reported.

1 3 Methoxyphenyl 5 Phenylpentan 1 Ol As a Synthetic Building Block

Precursor for the Construction of More Complex Organic Molecules

The bifunctional nature of 1-(3-methoxyphenyl)-5-phenylpentan-1-ol, with its reactive hydroxyl group and two phenyl rings, makes it an ideal starting material for the synthesis of more elaborate molecular architectures. The hydroxyl group can be readily oxidized to a ketone, which can then participate in a variety of carbon-carbon bond-forming reactions. For instance, the resulting ketone can undergo reactions such as aldol (B89426) condensations or Wittig reactions to extend the carbon chain and introduce new functional groups.

Furthermore, the aromatic rings can be subjected to electrophilic substitution reactions to introduce additional substituents, thereby modifying the electronic and steric properties of the molecule. This versatility allows for the strategic construction of complex diarylpentanoids, a class of compounds that has garnered significant interest for their wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. mdpi.com The core structure of this compound provides a robust scaffold that can be systematically elaborated to access a library of intricate organic compounds.

Role in Multi-Component Reactions (e.g., Mannich-type reactions for related structures)

While direct evidence for the participation of this compound in multi-component reactions is not extensively documented, its structural motifs are found in compounds synthesized via such pathways. For example, the synthesis of aminomethyl derivatives of diarylpentanoids, which are structurally related, has been achieved through Mannich reactions. nih.gov The Mannich reaction is a classic multi-component reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine.

In a related context, the synthesis of 1-phenyl-3-aminopropane derivatives has been described using a process that involves a Mannich-type reaction of a ketone with dimethylamine (B145610) hydrochloride and paraformaldehyde. google.com Given that this compound can be oxidized to the corresponding ketone, it is conceivable that this resulting ketone could serve as a substrate in a Mannich reaction. This would allow for the introduction of an aminomethyl group, leading to the formation of more complex and potentially bioactive molecules. The synthesis of β-heteroarylated carbonyl compounds, which share structural similarities, can also be achieved through the conjugate addition of N-heterocycles to α,β-unsaturated ketones, a type of aza-Michael reaction. mdpi.com

Synthesis of Analogues and Derivatives with Modified Structural Features

The core structure of this compound is a prime candidate for the synthesis of a wide array of analogues and derivatives with modified structural features. A common strategy for synthesizing diarylpentanoid analogues is the Claisen-Schmidt condensation, which involves the reaction of a substituted benzaldehyde (B42025) with a ketone in the presence of an acid or base catalyst. nih.gov By varying the substituents on the aromatic rings of the starting materials, a diverse library of diarylpentanoids can be generated. mdpi.comnih.gov

The synthesis of curcumin-like diarylpentanoid analogues has been a significant area of research, with numerous derivatives being prepared and evaluated for their biological activities. nih.govnih.gov These synthetic efforts have led to the discovery of compounds with potent anti-inflammatory and anticancer properties. nih.govnih.govnih.gov The modification of the five-carbon linker between the two aryl rings has also been explored to investigate structure-activity relationships. nih.gov

Furthermore, the hydroxyl group of this compound can be a focal point for derivatization. It can be esterified, etherified, or replaced with other functional groups to fine-tune the molecule's properties. The synthesis of aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one highlights the potential for introducing nitrogen-containing functionalities, which can significantly impact biological activity. nih.gov

Conclusion and Future Research Directions

Summary of Current Synthetic and Mechanistic Understanding of 1-(3-Methoxyphenyl)-5-phenylpentan-1-ol

The synthesis of this compound can be logically achieved through well-established synthetic organic methodologies, primarily revolving around the formation of the carbon-carbon bond between the C1 of the pentanol (B124592) chain and the methoxyphenyl ring.

The most probable and widely applicable method for the synthesis of this compound is the Grignard reaction . This reaction would involve the nucleophilic addition of a Grignard reagent to an appropriate aldehyde. Specifically, the reaction between 4-phenylbutylmagnesium bromide and 3-methoxybenzaldehyde would yield the target alcohol upon acidic workup. youtube.comadichemistry.comslideshare.netyoutube.com

The mechanism of the Grignard reaction is well-understood. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the workup step to afford the final alcohol. youtube.comadichemistry.com

An alternative, though less direct, approach could involve the reduction of the corresponding ketone, 1-(3-methoxyphenyl)-5-phenylpentan-1-one. This ketone could be synthesized via a Friedel-Crafts acylation of anisole (B1667542) with 5-phenylpentanoyl chloride. Subsequent reduction of the ketone with a reducing agent such as sodium borohydride (B1222165) or lithium aluminum hydride would furnish the desired secondary alcohol.

Emerging Methodologies for Efficient and Sustainable Synthesis

While traditional methods like the Grignard reaction are reliable, modern synthetic chemistry is increasingly focused on developing more efficient and sustainable processes. Several emerging methodologies could be applied to the synthesis of this compound.

Photoredox/Nickel Dual Catalysis has emerged as a powerful tool for the cross-coupling of α-hydroxyalkyltrifluoroborates with aryl halides. nih.gov This method allows for the direct synthesis of secondary benzylic alcohols under mild, redox-neutral conditions, offering high functional group tolerance. nih.gov In the context of our target molecule, this could involve the coupling of an appropriate α-hydroxyalkyltrifluoroborate derived from a pentanol precursor with a 3-methoxyphenyl (B12655295) halide.

Another sustainable approach involves the use of greener reaction media . Research into solvents like glycerol (B35011) and its derivatives as replacements for volatile organic compounds (VOCs) is gaining traction. acs.org Performing the synthesis of this compound in such sustainable solvents could significantly reduce the environmental impact of the process.

Directions for Further Chemical Transformations and Derivatization

The hydroxyl group and the aromatic rings of this compound are ripe for a variety of chemical transformations and derivatizations, opening avenues for the creation of a library of related compounds with potentially novel properties.

Esterification: The secondary alcohol functionality can be readily converted to a wide range of esters through reaction with carboxylic acids, acid chlorides, or anhydrides. medcraveonline.com For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield 1-(3-methoxyphenyl)-5-phenylpentan-1-yl acetate. Benzoylation, using benzoyl chloride, is another common derivatization for hydroxyl groups. acs.org

Etherification: The formation of ethers from the alcohol is another important transformation. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form the corresponding alkoxide, followed by reaction with an alkyl halide, would be a standard method.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(3-methoxyphenyl)-5-phenylpentan-1-one. A variety of oxidizing agents can be employed, ranging from mild reagents like pyridinium (B92312) chlorochromate (PCC) to stronger oxidants like potassium permanganate (B83412) or chromic acid. masterorganicchemistry.comyoutube.com The choice of oxidant would depend on the desired selectivity and the presence of other functional groups.

Derivatization for Analytical Purposes: The hydroxyl group can be derivatized to enhance its detectability in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). nih.govlibretexts.orgnih.gov For example, reaction with perfluorooctanoyl chloride can create a derivative with a high molecular mass and a distinct mass spectrometric fragmentation pattern. nih.gov

Unexplored Aspects of its Reactivity Profile

Beyond the standard transformations, there are several unexplored aspects of the reactivity of this compound that warrant investigation.

Benzylic C-H Functionalization: The benzylic C-H bond at the C1 position is activated by the adjacent phenyl ring and is susceptible to radical reactions. masterorganicchemistry.com While oxidation to the ketone is a known reaction, selective functionalization of this C-H bond to introduce other groups could be an interesting area of research. Recent advances in C-H activation chemistry could provide tools for such transformations. acs.orgacs.org

Intramolecular Cyclization: The presence of two aromatic rings and a flexible pentanol chain raises the possibility of intramolecular cyclization reactions under specific conditions. For example, acid-catalyzed dehydration could potentially lead to elimination to form an alkene, which could then undergo intramolecular electrophilic aromatic substitution to form a cyclized product.

Reactions involving the Methoxy (B1213986) Group: The methoxy group on the phenyl ring can also participate in reactions. For instance, ether cleavage with strong acids like HBr or HI could yield the corresponding phenol. The methoxy group also directs electrophilic aromatic substitution to the ortho and para positions of its own ring, allowing for further functionalization of that aromatic system. byjus.com

Unusual Redox Reactions: Secondary alcohols have been shown to participate in unusual redox reactions, such as dihydrogen transfer to benzynes. acs.org Investigating the behavior of this compound in the presence of highly reactive intermediates like benzynes could reveal novel reactivity patterns.

Q & A

Q. What are the common synthetic routes for 1-(3-Methoxyphenyl)-5-phenylpentan-1-ol, and what experimental parameters are critical for success?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:

- Friedel-Crafts alkylation : To introduce the 3-methoxyphenyl group using AlCl₃ as a catalyst in anhydrous conditions .

- Grignard addition : For coupling the phenylpentanol moiety, requiring strict temperature control (-10°C to 0°C) to avoid side reactions .

- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is used to reduce intermediate ketones to alcohols, with solvent polarity affecting yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from byproducts like unreacted aldehydes .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 7.2–6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 1.5–1.8 ppm (pentanol backbone) confirm structure. Contradictions in splitting patterns may indicate stereoisomers or impurities .

- ¹³C NMR : Signals near δ 55 ppm (methoxy carbon) and δ 70 ppm (alcohol-bearing carbon) validate functional groups .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity. Retention time discrepancies may signal co-eluting impurities (e.g., cyclohexene derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts steps; AlCl₃ provides higher regioselectivity but requires inert atmospheres to prevent hydrolysis .

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve Grignard reactivity, while non-polar solvents (e.g., toluene) enhance Friedel-Crafts efficiency .

- Temperature Gradients : Gradual warming (-10°C → 25°C) during Grignard additions minimizes exothermic side reactions.

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR data with known impurities (e.g., cyclohexene hydrochloride derivatives, δ 2.2–3.0 ppm in ¹H NMR) to identify contaminants .

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .

- Spiking Experiments : Add authentic samples of suspected byproducts (e.g., 3-Bromoanisole) to HPLC runs; co-elution confirms impurities .

Q. What advanced strategies are used for impurity profiling of this compound?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexene derivatives) using a Q-TOF mass spectrometer. Monitor for [M+H]⁺ ions at m/z 290–330 .

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV-A), and acidic/basic conditions to simulate degradation pathways. HPLC tracking identifies labile functional groups (e.g., methoxy or alcohol groups) .

Q. How does stereochemistry influence the physicochemical properties of this compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with heptane/ethanol to separate enantiomers. Retention time differences >2 minutes indicate significant stereochemical effects .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare energy minima of (R)- and (S)-enantiomers. Higher dipole moments in one enantiomer may correlate with solubility differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.